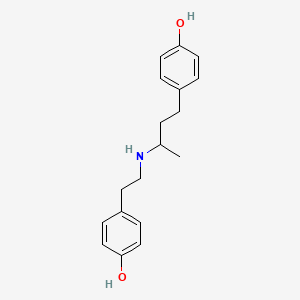
Dehydroxy Ractopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroxy Ractopamine is a synthetic compound with the molecular formula C18H23NO2. It is structurally related to ractopamine, a β-adrenergic agonist used in livestock to promote leanness. This compound, however, has distinct properties and applications that make it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: Dehydroxy Ractopamine can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with commercially available phenolic compounds.
Amine Introduction: The phenolic compound undergoes a Mannich reaction to introduce the amine group.
Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl groups at specific positions.
Purification: The final product is purified using chromatographic techniques to obtain deoxyractopamine in high purity.
Industrial Production Methods: Industrial production of deoxyractopamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: Dehydroxy Ractopamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Dehydroxy Ractopamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β-adrenergic agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating conditions related to β-adrenergic receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
作用機序
Dehydroxy Ractopamine exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular events, including the phosphorylation of target proteins and modulation of gene expression. The compound’s molecular targets include β1 and β2 adrenergic receptors, which are involved in various physiological processes such as muscle contraction, metabolism, and cardiovascular function .
類似化合物との比較
Ractopamine: A β-adrenergic agonist used in livestock.
Clenbuterol: Another β-adrenergic agonist with similar applications.
Salbutamol: A β2-adrenergic agonist used in treating asthma
Uniqueness of Dehydroxy Ractopamine: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike ractopamine and clenbuterol, deoxyractopamine has a different binding affinity and selectivity for β-adrenergic receptors, making it a valuable tool for studying receptor interactions and developing new therapeutic agents .
特性
IUPAC Name |
4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16/h4-11,14,19-21H,2-3,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCJKBZUBDKLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-72-7 |
Source


|
| Record name | Deoxyractopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYRACTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72QD26633 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














